molecular formula C27H22O10 B1245792 Balsaminone B

Balsaminone B

Cat. No.: B1245792
M. Wt: 506.5 g/mol
InChI Key: NAVQPSCNRHEZLY-FPISNOLNSA-N
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Description

Balsaminone B is a natural product found in Impatiens balsamina with data available.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of Balsaminone B as an antiviral agent. In a virtual screening study involving three hundred phytocompounds, Balsaminone A (closely related to this compound) demonstrated significant binding affinity against viral proteins associated with COVID-19, suggesting that similar compounds could be explored for antiviral development .

2. Anticancer Properties

Research indicates that derivatives of Balsaminone, including Balsaminone A and potentially this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in A549 (lung cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

3. Anti-allergic and Anti-inflammatory Effects

This compound has been noted for its anti-allergic properties in animal models. Specifically, it has shown antipruritic activity in mice, indicating its potential use in treating allergic reactions and inflammation . This aligns with findings that suggest dibenzofuran derivatives can modulate inflammatory pathways.

4. Antioxidant Activity

Dibenzofuran compounds, including this compound, have been investigated for their antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of dibenzofuran derivatives revealed that compounds similar to this compound exhibited significant anticancer activity across multiple cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, suggesting a promising avenue for further research into their use as anticancer agents .

Case Study 2: Antiviral Screening

In silico studies have demonstrated that certain dibenzofuran derivatives possess strong binding affinities to viral proteins implicated in COVID-19 infection. The molecular docking scores indicated a favorable interaction with both the main protease and spike protein of the virus, supporting the hypothesis that these compounds could serve as lead candidates for antiviral drug development .

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity of Balsaminone B after synthesis?

  • Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., NMR, FTIR, and high-resolution mass spectrometry) to confirm the molecular structure. Cross-reference spectral data with published literature, particularly studies on structurally related compounds like Balsaminone A . For purity assessment, employ HPLC-DAD to detect and quantify potential impurities or degradation products, ensuring >95% purity for biological assays .

Q. What experimental approaches are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Begin with in vitro assays targeting pathways relevant to the compound’s hypothesized mechanism (e.g., antioxidant or anti-inflammatory activity). Use dose-response curves to establish IC50 values and validate results with positive controls (e.g., ascorbic acid for antioxidant assays). For cell-based studies, ensure sample sizes are justified via pilot studies to account for variability, as outlined in statistical guidelines for small-scale screening .

Q. How should researchers optimize synthesis protocols for this compound to improve yield?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) using a factorial design approach. Monitor intermediate stability via TLC or LC-MS to identify bottlenecks. Compare yields with published protocols for analogous compounds, such as Balsaminone A, and incorporate inert atmospheres or stabilizing agents if oxidative degradation is observed .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of experimental conditions (e.g., cell lines, assay protocols, solvent systems) to identify confounding variables. Perform orthogonal assays (e.g., in vivo models or transcriptomic profiling) to validate target engagement. Critically assess limitations in prior studies, such as insufficient sample sizes or lack of pharmacokinetic data, using frameworks for evaluating data reliability .

Q. What strategies are effective for isolating and characterizing stereoisomers of this compound?

  • Methodological Answer : Employ chiral chromatography (e.g., chiral HPLC or SFC) to separate enantiomers. Confirm stereochemical assignments via X-ray crystallography or electronic circular dichroism (ECD). For dynamic stereoisomerism, use variable-temperature NMR to monitor interconversion kinetics .

Q. How should researchers design a robust dose-response study for this compound in animal models?

  • Methodological Answer : Calculate sample sizes using power analysis based on effect sizes from in vitro data and pilot studies. Include at least three dose cohorts (low, medium, high) and a vehicle control group. Randomize animals to minimize bias, and blind experimenters to treatment groups during data collection and analysis .

Q. Experimental Design and Data Analysis

Q. What statistical methods are appropriate for analyzing non-linear pharmacokinetic data of this compound?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations. For complex absorption profiles, apply compartmental modeling (e.g., two-compartment models) with software like Phoenix WinNonlin. Validate models using goodness-of-fit metrics (e.g., AIC values) .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Implement strict quality control protocols, including batch-specific NMR and HPLC profiles. Use statistical process control (SPC) charts to monitor critical synthesis parameters (e.g., reaction time, pH) and identify outliers. Document deviations in a standardized format for cross-batch comparisons .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound in animal models?

  • Methodological Answer : Adhere to institutional guidelines for humane endpoints, including predefined criteria for euthanasia (e.g., tumor burden or weight loss thresholds). Justify species selection in protocols (e.g., rodents vs. zebrafish) based on translational relevance. Report compliance with ARRIVE 2.0 guidelines to enhance reproducibility .

Q. How should researchers document negative or inconclusive results from this compound assays?

  • Methodological Answer : Publish negative findings in repositories like Zenodo or as supplementary materials to avoid publication bias. Include raw data, assay conditions, and statistical analyses to enable meta-analyses. Use neutral language (e.g., "no significant effect observed under tested conditions") to maintain scientific objectivity .

Properties

Molecular Formula

C27H22O10

Molecular Weight

506.5 g/mol

IUPAC Name

21-methoxy-20-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione

InChI

InChI=1S/C27H22O10/c1-34-26-17-16-18(29)11-6-2-3-7-12(11)19(30)25(16)36-23(17)13-8-4-5-9-14(13)24(26)37-27-22(33)21(32)20(31)15(10-28)35-27/h2-9,15,20-22,27-28,31-33H,10H2,1H3/t15-,20-,21+,22-,27+/m1/s1

InChI Key

NAVQPSCNRHEZLY-FPISNOLNSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

5-beta-D-glucosyloxy-6-methoxydinaphtho(1,2-b-2',3'-d)furan-7,12-dione
balsaminone B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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